

Carvotanacetone: Application Notes and Protocols for the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvotanacetone

Cat. No.: B1241184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carvotanacetone

Carvotanacetone, a monoterpenoid ketone, is a naturally occurring compound found in the essential oils of various plants, including certain species of *Artemisia* and *Tanacetum*.^{[1][2]} It is structurally related to carvone and possesses a characteristic aroma profile that makes it a molecule of interest for the flavor and fragrance industry.^[3] These application notes provide a comprehensive overview of **Carvotanacetone**, including its properties, potential applications, and detailed protocols for its evaluation.

Physicochemical and Organoleptic Properties

Carvotanacetone's physical and sensory characteristics are crucial for its application in flavor and fragrance formulations. A summary of these properties is presented below.

Quantitative Data Summary

Property	Value	Reference
Chemical Name	(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one	[4][5]
CAS Number	499-71-8	[1][2][6][7]
Molecular Formula	C10H16O	[1][4]
Molecular Weight	152.23 g/mol	[1][4]
Appearance	Colorless to pale yellow liquid	[8]
Specific Gravity	0.93510 @ 25°C	[2][7]
Refractive Index	1.48056 @ 20°C	[2][7]
Boiling Point	~218 °C (estimated)	[1]
Vapor Pressure	0.1186 hPa @ 20°C (estimated)	[1]
Solubility	Soluble in alcohol; slightly soluble in water (176.1 mg/L @ 25°C est.)	[2][6][7]

Organoleptic Profile

Carvotanacetone presents a complex and multifaceted sensory experience.

- Odor Profile: The aroma is predominantly minty, with significant herbaceous and camphoraceous notes.^[1] It also possesses spicy, woody, cooling, fresh, phenolic, sweet, and tobacco undertones.^[1] Some describe it as a warm, herbaceous-spicy scent reminiscent of carvone, but with a less defined character.
- Flavor Profile: The taste is described as spicy-herbaceous with a somewhat bitter quality.

Applications in the Flavor and Fragrance Industry

While **Carvotanacetone**'s aromatic profile suggests potential in various formulations, its application is currently limited by regulatory status. It is primarily used in research and as a

fragrance modifier with a herbaceous-camphoraceous character.[1][2]

Important Note on Regulatory Status: **Carvotanacetone** does not currently have a FEMA (Flavor and Extract Manufacturers Association) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) number, and some sources explicitly state it is "not for flavor use" and "not for fragrance use" in commercial products.[3][6][7] However, one source indicates "No restriction" under IFRA (International Fragrance Association) standard 51, suggesting potential for use in specific fragrance applications pending further regulatory clarification.[2] Researchers and formulators must ensure compliance with all relevant regulations in their target markets.

Potential Flavor Applications (for research purposes)

Due to its minty and spicy notes, **Carvotanacetone** could be explored in the following flavor systems:

Application	Potential Use Level (ppm)	Flavor Contribution
Chewing Gum	10 - 50	Adds a fresh, herbaceous complexity to mint flavors.
Confectionery	5 - 20	Provides a cooling and spicy note in hard candies and lozenges.
Oral Care	1 - 10	Can be used to create novel mint profiles in toothpaste and mouthwash.
Beverages	1 - 5	May add a refreshing, herbaceous nuance to herbal teas and liqueurs.

Potential Fragrance Applications

In perfumery, **Carvotanacetone** can act as a modifier, adding unique facets to various fragrance families:

Fragrance Family	Application	Olfactory Contribution
Fougère	Men's fine fragrance, aftershave	Enhances the herbaceous and camphoraceous notes, adding a fresh, spicy lift.
Chypre	Unisex and feminine fragrances	Introduces a minty-woody complexity that complements oakmoss and patchouli.
Herbal/Aromatic	Soaps, detergents, air care	Boosts the natural, green, and fresh character of herbal accords.

Experimental Protocols

The following are detailed methodologies for the sensory evaluation and stability testing of **Carvotanacetone**.

Protocol for Sensory Evaluation of Carvotanacetone

Objective: To characterize the odor and flavor profile of **Carvotanacetone** and determine its detection and recognition thresholds.

Materials:

- **Carvotanacetone** (high purity)
- Odorless, tasteless solvent (e.g., propylene glycol for flavor, ethanol for fragrance)
- Odor-free water
- Glass vials with PTFE-lined caps
- Perfumer's smelling strips (blotters)
- Sensory evaluation booths with controlled lighting and air circulation
- Panel of trained sensory analysts (8-12 members)

Methodology:**• Sample Preparation:**

- Prepare a series of dilutions of **Carvotanacetone** in the chosen solvent. For odor threshold, a starting concentration of 1% is recommended, with serial dilutions down to 0.0001%. For flavor, a starting concentration of 100 ppm is suggested, with dilutions down to 0.01 ppm.

• Odor Evaluation:

- Dip smelling strips into each dilution for 2 cm and allow the solvent to evaporate for 10 seconds.
- Present the strips to the panelists in a randomized order, along with a blank (solvent only).
-

• Flavor Evaluation:

- Add precise amounts of the **Carvotanacetone** dilutions to odor-free water at a neutral temperature.
- Provide panelists with 15 mL of each solution in coded cups.
- Instruct panelists to rinse their mouths with clean water between samples. .

• Data Analysis:

- Calculate the detection threshold as the concentration at which 50% of the panel can distinguish the sample from the blank.
- Determine the recognition threshold as the concentration at which 50% of the panel can correctly describe the character of the aroma/flavor.
- Compile a list of odor and flavor descriptors and their intensity ratings from the panel to create a comprehensive sensory profile.

Protocol for Stability Testing of Carvotanacetone in a Fragrance Formulation

Objective: To assess the stability of **Carvotanacetone** in a representative fragrance base under accelerated aging conditions.

Materials:

- **Carvotanacetone**
- A simple fragrance base (e.g., a blend of common fragrance materials in ethanol)
- Control sample (fragrance base without **Carvotanacetone**)
- Glass bottles with airtight seals
- Climate chamber or oven capable of maintaining a constant temperature (e.g., 40°C)
- UV light cabinet
- Gas chromatograph-mass spectrometer (GC-MS)

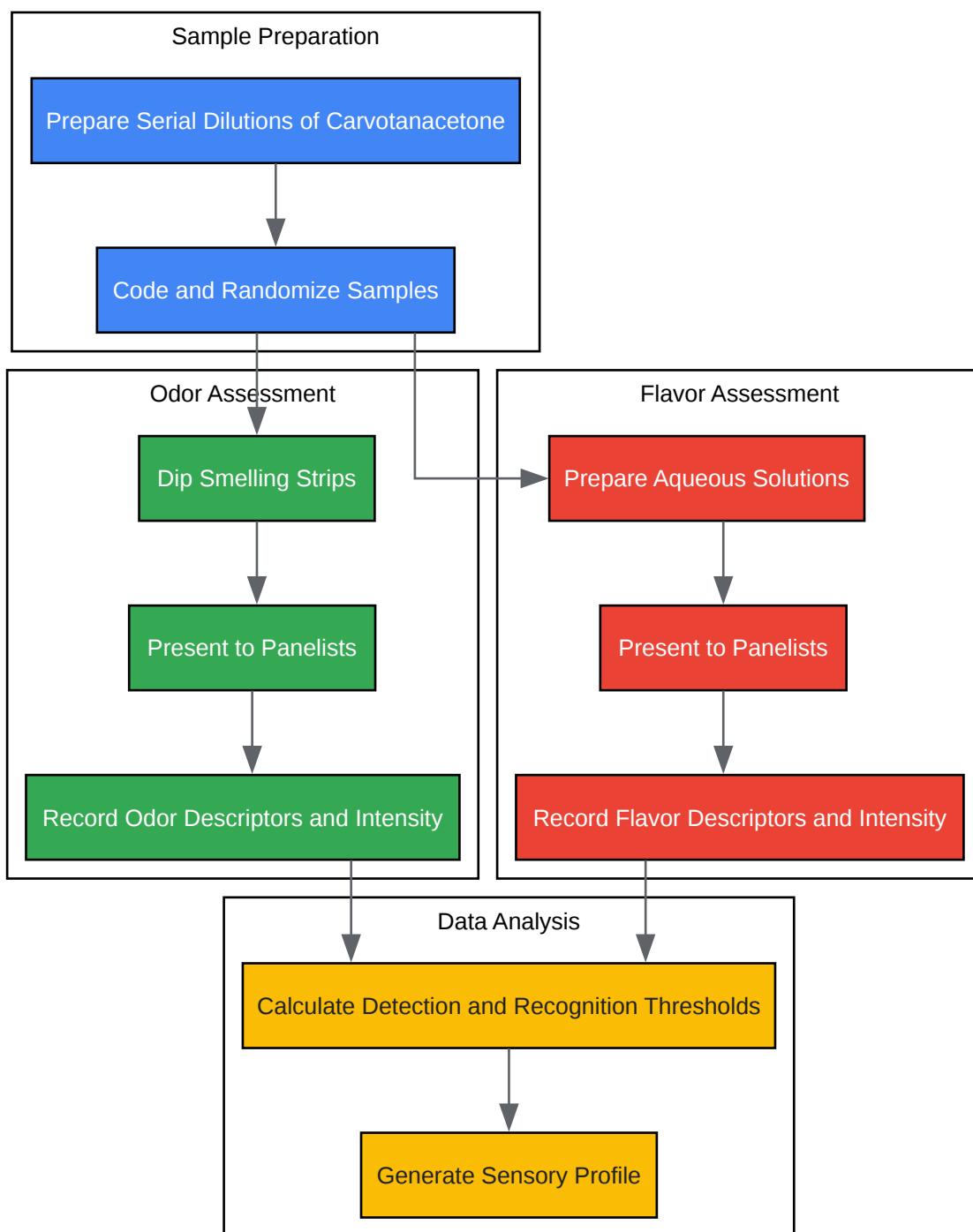
Methodology:

- Sample Preparation:
 - Prepare a 1% solution of **Carvotanacetone** in the fragrance base.
 - Prepare a control sample of the fragrance base without **Carvotanacetone**.
 - Fill several glass bottles with each sample, leaving minimal headspace, and seal tightly.
- Storage Conditions:
 - Store sets of samples under the following conditions for a period of 12 weeks:
 - Accelerated Aging: 40°C in the dark.
 - Light Exposure: Room temperature in a UV light cabinet.

- Control: Room temperature in the dark.
- Evaluation Intervals:
 - At weeks 0, 1, 2, 4, 8, and 12, remove one bottle of each sample from each storage condition for analysis.
- Analysis:
 - Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor of each sample, noting any changes in character, intensity, or the appearance of off-notes.
 - Physicochemical Analysis: Observe any changes in color or clarity.
 - Chromatographic Analysis: Analyze the samples by GC-MS to quantify the concentration of **Carvotanacetone** and identify any degradation products.
- Data Interpretation:
 - Compare the olfactory and analytical data from the stressed samples to the control samples.
 - A significant change in odor profile or a decrease in the concentration of **Carvotanacetone** indicates instability. The formation of new peaks in the chromatogram suggests degradation.

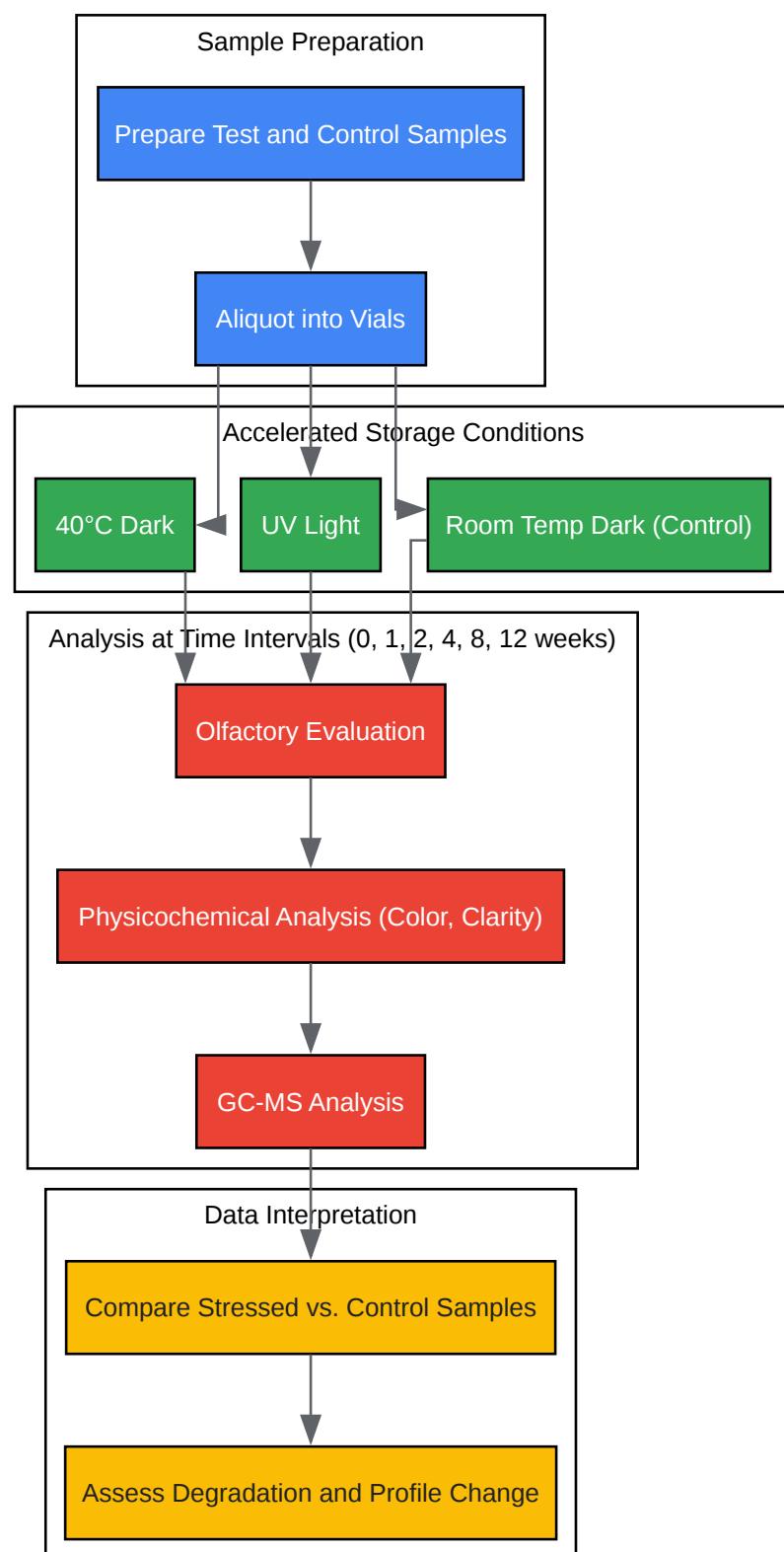
Visualizations

Experimental Workflow for Sensory Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for the sensory evaluation of **Carvotanacetone**.

Experimental Workflow for Stability Testing

[Click to download full resolution via product page](#)

Caption: Workflow for the stability testing of **Carvotanacetone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iltusa.com [iltusa.com]
- 2. scent.vn [scent.vn]
- 3. carvotan acetone, 499-71-8 [thegoodsentscompany.com]
- 4. orchadia.org [orchadia.org]
- 5. Carvotanacetone | C10H16O | CID 6432475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-hydroxycarvotanacetone, 7712-46-1 [thegoodsentscompany.com]
- 7. carvotan acetone [flavscents.com]
- 8. Buy Carvotanacetone (EVT-1574334) [evitachem.com]
- To cite this document: BenchChem. [Carvotanacetone: Application Notes and Protocols for the Flavor and Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1241184#applications-of-carvotanacetone-in-flavor-and-fragrance-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com